

# An In-depth Technical Guide to 3-Methyl-N-methylbenzylamine

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## Compound of Interest

Compound Name: 3-Methyl-N-methylbenzylamine

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This technical guide provides a comprehensive overview of **3-Methyl-N-methylbenzylamine**, including its chemical identity, physicochemical properties, and relevant experimental protocols. This document is intended to serve as a valuable resource for professionals in research and development.

## Chemical Identity

IUPAC Name: N-methyl-1-(3-methylphenyl)methanamine[1]

Synonyms:

- **3-Methyl-N-methylbenzylamine**[1]
- N-Methyl-1-(m-tolyl)methanamine[1]
- (3-Methylbenzyl)methylamine

## Physicochemical Properties

A summary of the key quantitative data for **3-Methyl-N-methylbenzylamine** is presented in the table below.

Property	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>13</sub> N	[1]
Molecular Weight	135.21 g/mol	[1]
CAS Number	39180-84-2	[1]
Appearance	Colorless to slightly yellow oily liquid	
Density	0.900 g/mL at 25 °C	
Boiling Point	90-92 °C at 15 mmHg	
Refractive Index	n <sub>20</sub> /D 1.5190	
Flash Point	78.9 °C (closed cup)	
Solubility	Soluble in most organic solvents	

## Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **3-Methyl-N-methylbenzylamine** is not readily available in the searched literature, a standard and effective method is the reductive amination of 3-methylbenzaldehyde with methylamine. Below is a representative protocol based on this well-established chemical transformation.

## Synthesis via Reductive Amination

This protocol outlines the synthesis of **3-Methyl-N-methylbenzylamine** from 3-methylbenzaldehyde and methylamine.

Materials:

- 3-methylbenzaldehyde
- Methylamine (e.g., 40% solution in water or as a gas)
- Reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride)

- Anhydrous solvent (e.g., methanol, dichloromethane)
- Acid catalyst (e.g., acetic acid)
- Drying agent (e.g., anhydrous magnesium sulfate)
- Standard laboratory glassware and equipment

#### Procedure:

- In a round-bottom flask, dissolve 3-methylbenzaldehyde in the chosen anhydrous solvent.
- Add a stoichiometric equivalent of methylamine to the solution.
- If desired, a catalytic amount of acetic acid can be added to facilitate the formation of the intermediate imine.
- Stir the mixture at room temperature for a designated period to allow for imine formation.
- Cool the reaction mixture in an ice bath.
- Slowly add the reducing agent portion-wise, maintaining a low temperature.
- After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC).
- Quench the reaction by carefully adding water or a dilute acid.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over an anhydrous drying agent, and filter.
- Remove the solvent under reduced pressure to yield the crude product.
- Purify the crude product by distillation under reduced pressure or column chromatography.

## Analytical Protocol: Gas Chromatography (GC)

The purity and identity of **3-Methyl-N-methylbenzylamine** can be assessed using gas chromatography.

Instrumentation:

- Gas chromatograph equipped with a Flame Ionization Detector (FID).
- Capillary column suitable for amine analysis (e.g., a wax-type column).

GC Conditions (Representative):

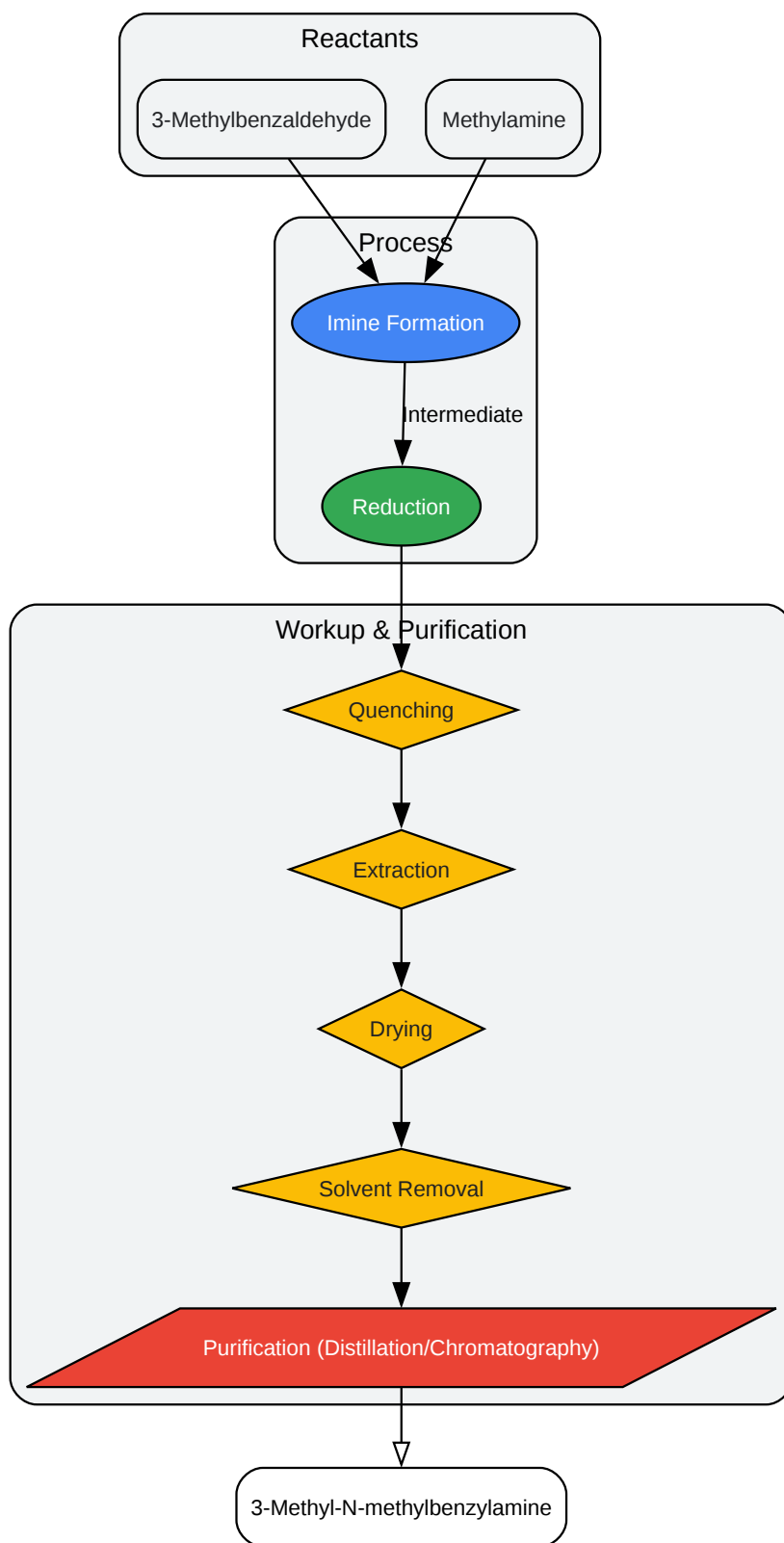
- Injector Temperature: 250 °C
- Detector Temperature: 280 °C
- Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C).
- Carrier Gas: Helium or Nitrogen at a constant flow rate.
- Injection Volume: 1 µL of a dilute solution of the sample in a suitable solvent (e.g., methanol).

The retention time of the major peak should correspond to that of a pure standard of **3-Methyl-N-methylbenzylamine**, and the peak area can be used to determine the purity.

## Visualizations

### Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **3-Methyl-N-methylbenzylamine** via reductive amination.



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Caption: Reductive amination workflow for **3-Methyl-N-methylbenzylamine** synthesis.

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## References

- 1. 3-Methylbenzylamine(100-81-2) <sup>1</sup>H NMR spectrum [chemicalbook.com]
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